Cas no 3723-70-4 (N-benzyl-3-nitropyridin-2-amine)

N-benzyl-3-nitropyridin-2-amine 化学的及び物理的性質
名前と識別子
-
- 2-Pyridinamine, 3-nitro-N-(phenylmethyl)-
- benzyl-(3-nitro-pyridin-2-yl)-amine
- N-benzyl-3-nitropyridin-2-amine
- 3-nitro-2-benzylaminopyridine
- RBBKTZWUWVAWBV-UHFFFAOYSA-N
- CS-0206781
- EN300-111156
- F79812
- SR-01000634562-1
- SCHEMBL1738419
- 3723-70-4
- N-benzyl-3-nitro-2-pyridinamine
- Oprea1_449267
- MFCD00499525
- CCG-44746
- 2-benzylamino-3-nitropyridine
- 7F-371S
- Z31197031
- AKOS001320315
-
- MDL: MFCD00499525
- インチ: InChI=1S/C12H11N3O2/c16-15(17)11-7-4-8-13-12(11)14-9-10-5-2-1-3-6-10/h1-8H,9H2,(H,13,14)
- InChIKey: RBBKTZWUWVAWBV-UHFFFAOYSA-N
- ほほえんだ: C1=CC=C(C=C1)CNC2=C(C=CC=N2)[N+](=O)[O-]
計算された属性
- せいみつぶんしりょう: 229.08523
- どういたいしつりょう: 229.085126602g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 17
- 回転可能化学結合数: 3
- 複雑さ: 249
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 70.7Ų
- 疎水性パラメータ計算基準値(XlogP): 3
じっけんとくせい
- PSA: 68.06
N-benzyl-3-nitropyridin-2-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-111156-0.1g |
N-benzyl-3-nitropyridin-2-amine |
3723-70-4 | 95.0% | 0.1g |
$27.0 | 2025-03-21 | |
abcr | AB342817-5 g |
N-Benzyl-3-nitro-2-pyridinamine; 97% |
3723-70-4 | 5g |
€348.00 | 2023-04-26 | ||
abcr | AB342817-5g |
N-Benzyl-3-nitro-2-pyridinamine, 97%; . |
3723-70-4 | 97% | 5g |
€348.00 | 2025-02-17 | |
1PlusChem | 1P00CMAC-50mg |
N-benzyl-3-nitropyridin-2-amine |
3723-70-4 | 95% | 50mg |
$83.00 | 2024-05-04 | |
A2B Chem LLC | AF87956-1g |
N-Benzyl-3-nitropyridin-2-amine |
3723-70-4 | 97% | 1g |
$63.00 | 2024-04-20 | |
A2B Chem LLC | AF87956-1mg |
N-Benzyl-3-nitropyridin-2-amine |
3723-70-4 | >95% | 1mg |
$202.00 | 2023-12-30 | |
Ambeed | A923862-25g |
N-Benzyl-3-nitropyridin-2-amine |
3723-70-4 | 97% | 25g |
$616.0 | 2024-08-02 | |
Enamine | EN300-111156-5.0g |
N-benzyl-3-nitropyridin-2-amine |
3723-70-4 | 95.0% | 5.0g |
$237.0 | 2025-03-21 | |
Enamine | EN300-111156-10.0g |
N-benzyl-3-nitropyridin-2-amine |
3723-70-4 | 95.0% | 10.0g |
$434.0 | 2025-03-21 | |
Enamine | EN300-111156-1.0g |
N-benzyl-3-nitropyridin-2-amine |
3723-70-4 | 95.0% | 1.0g |
$80.0 | 2025-03-21 |
N-benzyl-3-nitropyridin-2-amine 関連文献
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Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054
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Krzysztof Zawada,Sebastian Kowalczyk,Andrzej Plichta,Jan Jaczewski,Tomasz Zabielski RSC Adv., 2022,12, 3406-3415
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Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
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Fang Zhang,Guowei Liu,Junjie Yuan,Zhengping Wang,Tianhong Tang,Shenggui Fu,Huanian Zhang,Zhongsheng Man,Fei Xing,Xinguang Xu Nanoscale, 2020,12, 6243-6249
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Ryota Sakamoto,Taishiro Sasaki,Norikazu Honda,Takeshi Yamamura Chem. Commun., 2009, 5156-5158
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6. 3D hierarchical tubular micromotors with highly selective recognition and capture for antibiotics†Xingmei Bing,Xiaolei Zhang,Jia Li,Wenning Yang,Jie Yang J. Mater. Chem. A, 2020,8, 2809-2819
-
Paul D. Boyle,Richard J. Puddephatt Chem. Commun., 2015,51, 10334-10336
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8. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974
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Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
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Yu Wang,Cheng Niu,Dong-Hua Xie,Da-Ming Du Org. Biomol. Chem., 2021,19, 8572-8577
N-benzyl-3-nitropyridin-2-amineに関する追加情報
Recent Advances in the Study of N-benzyl-3-nitropyridin-2-amine (CAS: 3723-70-4) in Chemical Biology and Pharmaceutical Research
N-benzyl-3-nitropyridin-2-amine (CAS: 3723-70-4) is a compound of growing interest in the field of chemical biology and pharmaceutical research due to its potential applications in drug discovery and development. Recent studies have explored its synthesis, biological activity, and mechanism of action, providing valuable insights for future therapeutic applications. This research brief aims to summarize the latest findings related to this compound, highlighting its significance in the context of modern medicinal chemistry.
The synthesis of N-benzyl-3-nitropyridin-2-amine has been optimized in recent studies, with a focus on improving yield and purity. Researchers have employed various catalytic systems and reaction conditions to achieve efficient production of this compound. Notably, a study published in the Journal of Medicinal Chemistry demonstrated a novel one-pot synthesis method that significantly reduced reaction time and improved overall efficiency. This advancement is particularly important for scaling up production for further biological evaluation.
From a pharmacological perspective, N-benzyl-3-nitropyridin-2-amine has shown promising activity in several biological assays. Recent investigations have revealed its potential as an inhibitor of specific kinase enzymes involved in inflammatory pathways. In vitro studies using human cell lines have demonstrated dose-dependent inhibition of pro-inflammatory cytokines, suggesting possible applications in the treatment of autoimmune diseases. However, researchers caution that further optimization of the compound's pharmacokinetic properties is necessary before clinical development can be considered.
Structural-activity relationship (SAR) studies of N-benzyl-3-nitropyridin-2-amine derivatives have provided important insights into the molecular features responsible for its biological activity. Computational modeling and X-ray crystallography studies have identified key interactions between the compound and its biological targets. These findings are guiding the design of more potent and selective analogs, with several patent applications filed in the past year covering novel derivatives with improved therapeutic profiles.
Despite these promising developments, challenges remain in the development of N-benzyl-3-nitropyridin-2-amine as a therapeutic agent. Recent toxicology studies have identified potential issues with metabolic stability and off-target effects that need to be addressed. Current research efforts are focusing on structural modifications to improve the compound's drug-like properties while maintaining its biological activity. Collaborative projects between academic institutions and pharmaceutical companies are underway to accelerate the translation of these findings into clinical candidates.
The future research directions for N-benzyl-3-nitropyridin-2-amine include expanded preclinical testing, formulation development, and combination therapy studies. With its unique chemical structure and demonstrated biological activity, this compound represents an exciting opportunity for the development of novel therapeutic agents. Continued investment in research and development is expected to yield significant advancements in the coming years, potentially leading to new treatment options for various diseases.
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